molecular formula C7H9ClN2O2 B2797896 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride CAS No. 2031285-16-0

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B2797896
CAS No.: 2031285-16-0
M. Wt: 188.61
InChI Key: HVFGHPOKWSYLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an imidazole ring attached to a butenoic acid moiety, forming a hydrochloride salt. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of imidazole with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic addition to the butenoic acid derivative. The reaction is then quenched with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)butanoic acid
  • 4-(1H-Imidazol-1-yl)but-2-enoic acid
  • 4-(1H-Imidazol-1-yl)but-2-enoic acid methyl ester

Uniqueness

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in various research and industrial applications.

Properties

IUPAC Name

(E)-4-imidazol-1-ylbut-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h1-3,5-6H,4H2,(H,10,11);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGHPOKWSYLFW-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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